N-(2-(diethylamino)ethyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
N-(2-(diethylamino)ethyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzamide derivative characterized by a central benzamide core substituted with two distinct groups:
- A diethylaminoethyl chain attached to one nitrogen atom, enhancing solubility via protonation of the tertiary amine in its hydrochloride salt form.
- A 6-methylbenzo[d]thiazol-2-yl group attached to the other nitrogen, conferring aromatic and heterocyclic properties that may influence receptor binding or pharmacokinetics.
This compound’s design aligns with strategies to optimize bioavailability and target specificity in drug discovery, leveraging modifications to the benzothiazole ring and aminoalkyl side chains .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS.ClH/c1-5-24(6-2)13-14-25(21(26)18-10-7-16(3)8-11-18)22-23-19-12-9-17(4)15-20(19)27-22;/h7-12,15H,5-6,13-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHUVMSBXCAIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)C)C(=O)C3=CC=C(C=C3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(diethylamino)ethyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article delves into its biological activity, including enzyme inhibition, cytotoxic effects, and relevant case studies.
- Molecular Formula : C21H26ClN3OS
- Molecular Weight : 404.0 g/mol
- CAS Number : 1189645-76-8
Mechanistic Insights
Recent studies have highlighted the compound’s potential as an inhibitor of carbonic anhydrase (CA), particularly CA IX, which is associated with tumor progression and metastasis. The compound exhibited significant inhibitory effects with an IC50 ranging from 10.93 to 25.06 nM against CA IX, while showing a lesser effect on CA II (IC50 of 1.55 to 3.92 μM), indicating a selective action that may be beneficial in cancer therapies .
Cytotoxicity and Apoptosis Induction
In vitro studies using the MDA-MB-231 breast cancer cell line demonstrated that the compound could induce apoptosis. The percentage of annexin V-FITC-positive apoptotic cells increased significantly from 0.18% in control groups to 22.04% in treated groups, indicating a robust apoptotic response . This suggests that the compound may not only inhibit tumor growth but also actively promote cancer cell death.
Antibacterial and Anti-biofilm Activity
The compound has also been evaluated for its antibacterial properties, particularly its ability to disrupt biofilm formation in bacterial cultures. Inhibition of carbonic anhydrases in bacteria has been shown to interfere with bacterial growth, suggesting that this compound could have dual functionality as both an anticancer and antibacterial agent .
Case Studies
-
Breast Cancer Cell Line Study :
- Objective : To assess the cytotoxic effects of the compound on MDA-MB-231 cells.
- Findings : Induction of apoptosis was confirmed through increased annexin V-FITC positivity, with a notable increase in necrotic cells as well.
- Enzyme Inhibition Study :
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Benzothiazole Substitutents
Fluorine-Substituted Benzothiazole ()
Compound: N-[2-(dimethylamino)ethyl]-4-(ethylsulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride
- Key Differences: Substituent: 6-Fluoro group on benzothiazole vs. 6-methyl in the target compound. Benzamide Group: Ethylsulfonyl at the para position vs. methyl. Aminoethyl Chain: Dimethylaminoethyl vs. diethylaminoethyl.
- Implications: The electron-withdrawing fluorine may enhance metabolic stability but reduce lipophilicity compared to the methyl group.
Ethoxy-Substituted Benzothiazole ()
Compound: N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride
- Key Differences :
- Substituent : 4-Ethoxy on benzothiazole vs. 6-methyl.
- Benzamide Group : N-methyl-N-phenylsulfamoyl vs. methyl.
- Implications :
Modifications in the Aminoethyl Side Chain
Dimethylaminoethyl vs. Diethylaminoethyl ()
Compound: N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride
- Key Differences: Aminoethyl Chain: Dimethylaminoethyl (less lipophilic) vs. diethylaminoethyl. Benzamide Group: Piperidinylsulfonyl vs. methyl.
- Implications: Reduced steric bulk in the dimethylamino chain may enhance solubility but decrease membrane permeability.
Benzamide Core Modifications
Sulfonyl vs. Methyl Substituents ()
- Sulfonyl Groups : Compounds with ethylsulfonyl () or sulfamoyl () groups exhibit higher polarity and molecular weight compared to the methyl-substituted target compound.
- Methyl Group : The methyl substituent in the target compound balances lipophilicity and steric demands, favoring passive diffusion across biological membranes.
Physicochemical Data
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
